molecular formula C16H21NO2S B8569805 5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole CAS No. 889362-86-1

5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole

Cat. No. B8569805
CAS RN: 889362-86-1
M. Wt: 291.4 g/mol
InChI Key: HJKRBENDFWRVAL-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole is a useful research compound. Its molecular formula is C16H21NO2S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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properties

CAS RN

889362-86-1

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

7-ethenyl-5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C16H21NO2S/c1-7-11-8-12(19-16(4,5)6)9-13-14(11)20-15(17-13)18-10(2)3/h7-10H,1H2,2-6H3

InChI Key

HJKRBENDFWRVAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=CC(=CC(=C2S1)C=C)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ph3PMe.Br (5.0 g) is dissolved in dry tetrahydrofuran (100 ml) under argon. N-butyl lithium (8.8 ml, of 1.6 M solution) is added at room temperature over 10 minutes and reaction mixture stirred for a further 30 minutes. A solution of 5-tert-Butoxy-2-isopropoxy-benzothiazole-7-carbaldehyde (1.25 g) in dichloromethane (40 ml) is added drop wise to the reaction mixture and the reaction mixture is stirred for 4.5 hours at room temperature. The solvent is removed in vacuo, redissolved in ethyl acetate, washed with water (3×), brine (1×), dried over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained by flash column chromatography (silica, eluent ethyl acetate/iso-hexane 1:9). MS (ES+) m/e 292 (MH+) LCT55980
[Compound]
Name
N-butyl lithium
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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